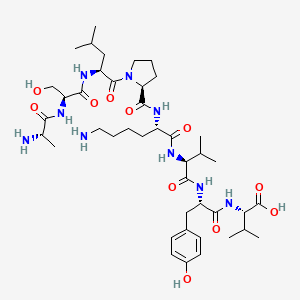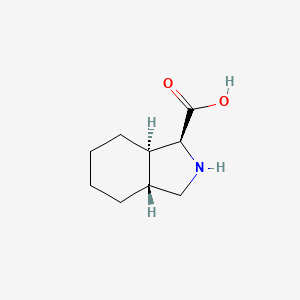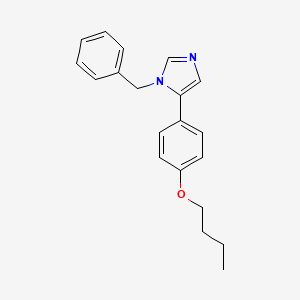
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a dipropylamino group at the 7th position, a trifluoromethyl group at the 4th position, and a quinolinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C-H functionalization of quinolin-2(1H)-ones using various reagents and catalysts. For instance, photoredox-catalyzed direct C-H fluoroalkylation with (fluoroalkyl)triphenylphosphonium salts and alkenes has been reported . This method provides a practical approach for generating diverse fluoroalkyl-containing quinolin-2(1H)-ones with good reaction efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the substituents.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinone core or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoroalkylation reactions can yield fluoroalkyl-containing quinolin-2(1H)-ones .
Applications De Recherche Scientifique
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Quinolin-2(1H)-one Derivatives: These compounds share the quinolinone core structure but differ in their substituents.
Fluoroalkyl-Containing Quinolinones: These compounds have similar fluoroalkyl groups but may differ in other substituents.
Uniqueness: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the specific combination of the dipropylamino group, trifluoromethyl group, and quinolinone core
Propriétés
Numéro CAS |
661474-60-8 |
|---|---|
Formule moléculaire |
C16H19F3N2O |
Poids moléculaire |
312.33 g/mol |
Nom IUPAC |
7-(dipropylamino)-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19F3N2O/c1-3-7-21(8-4-2)11-5-6-12-13(16(17,18)19)10-15(22)20-14(12)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |
Clé InChI |
YMWPAQJSSZLVFW-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)

![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)

![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)




